N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multiple steps. One common method includes the acylation of a tetrahydroquinoline derivative with methoxyacetyl chloride, followed by sulfonamide formation. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can also interact with various receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Metalaxyl: An acylalanine fungicide with a similar methoxyacetyl group.
Methoxyacetyl chloride: A precursor used in the synthesis of various methoxyacetyl derivatives.
Uniqueness
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is unique due to its combination of a tetrahydroquinoline core and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-12-7-6-11-5-4-8-16(13(11)9-12)14(17)10-20-2/h6-7,9,15H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUJUFVKFFHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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